

Synonyms for 3-Phenylpropylamine in chemical literature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenylpropylamine**

Cat. No.: **B116678**

[Get Quote](#)

An In-depth Technical Guide to **3-Phenylpropylamine**: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropylamine, a primary phenylalkylamine, serves as a crucial building block in the synthesis of various pharmaceuticals and is a subject of interest in medicinal chemistry.[\[1\]](#)[\[2\]](#) Structurally, it is characterized by a benzene ring substituted with a 3-aminopropyl group.[\[3\]](#) This compound and its derivatives are noted for their biological activity; for instance, **3-phenylpropylamine** itself is known to act as a norepinephrine-dopamine releasing agent (NDRA).[\[4\]](#) This guide provides a comprehensive overview of its synonyms, chemical and physical properties, and detailed experimental protocols found in the chemical literature.

Nomenclature and Identifiers

The compound is known by numerous synonyms across different databases and commercial suppliers. A consolidated list is provided below for easy reference.

Table 1: Synonyms and Identifiers for **3-Phenylpropylamine** | Type | Identifier | Source | - - - | --- | - - - | Systematic Name | 3-phenylpropan-1-amine | IUPAC[\[3\]](#) | - | CAS Number | 2038-57-5 | - | Chemical Abstracts Service[\[3\]](#) | - | Common Synonyms | 3-Phenyl-1-propylamine [\[3\]](#) | - | - | Benzene propanamine [\[3\]](#)[\[5\]](#) | - | 1-Amino-3-phenylpropane [\[5\]](#)[\[6\]](#) | - | - | Hydrocinnamylamine [\[3\]](#)

[5] || | y-Aminopropylbenzene | [7][8] || | gamma-Phenylpropylamine | [3] || | Phenpropylamine | [1][5] || | 3-aminopropylbenzene | [3] || Database IDs | | | | PubChem CID | 16259 | [3] || | ChEMBL ID | CHEMBL276864 | [3][9] || | DrugBank ID | DB04410 | [3][4] || | ChEBI ID | CHEBI:45017 | [3][4] || | EC Number | 218-012-1 | [3][7] || | UNII | P8326EZ31P | [3][4] || | Beilstein | 2205526 | [7][10] || | MDL Number | MFCD00008224 | [3][7] || | Molecular Formula | C₉H₁₃N | [3][4] || | InChI | InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | [3][4] || | InChIKey | LYUQWQRTDLVQGA-UHFFFAOYSA-N | [3][4] || | SMILES | C1=CC=C(C=C1)CCCN | [3][4] |

Physicochemical Data

The physical and chemical properties of **3-Phenylpropylamine** are well-documented. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of **3-Phenylpropylamine**

Property	Value	Source
Molecular Weight	135.21 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	[5]
	Clear colorless liquid	[1]
Odor	Amine-like	[3][5]
Boiling Point	221 °C (lit.)	[1][7][10]
Density	0.951 g/mL at 25 °C (lit.)	[1][7][10]
Refractive Index	n _{20/D} 1.524 (lit.)	[1][7][10]
Flash Point	91 °C (195.8 °F) - closed cup	[7]
Solubility	Soluble in Chloroform, Ethyl Acetate. Not miscible in water.	[1][2]
pKa	10.39 (+1) at 25°C	[1]

| Vapor Pressure | 0.11 mmHg | [3] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections provide protocols for the synthesis of **3-phenylpropylamine** and a related derivative.

Protocol 1: Synthesis of 3-Phenylpropylamine via Gabriel Synthesis and Hydrazinolysis

This method, adapted from a patented process, involves the reaction of 1-chloro-3-phenylpropane with a phthalimide salt, followed by hydrazinolysis to release the primary amine. [11]

Step A: Synthesis of 1-chloro-3-phenylpropane

- Add 3-phenylpropanol (54g, 0.40mol) and dichloromethane (500mL) to a reactor.
- Slowly add thionyl chloride (96g, 0.80mol) dropwise at room temperature.
- After gas evolution ceases, heat the mixture to reflux.
- Monitor the reaction to completion.

Step B: Synthesis of 2-(3-phenylpropyl)isoindoline-1,3-dione

- React the 1-chloro-3-phenylpropane from Step A with a phthalimide salt (e.g., potassium phthalimide) under appropriate solvent and temperature conditions to yield the N-substituted phthalimide intermediate.

Step C: Hydrazinolysis to yield **3-Phenylpropylamine**

- Dissolve 2-(3-phenylpropyl)isoindoline-1,3-dione (e.g., 5.4kg, 20.4mol) in methanol (27L) in a suitable reactor.
- With stirring, add 80% hydrazine hydrate (1.4kg, 22.4mol).
- Heat the reaction mixture to reflux for approximately 26 hours.
- Cool the mixture to 50°C.

- Add hydrochloric acid dropwise until the solution is sufficiently acidic.
- Filter the mixture and wash the solid.
- Extract the aqueous phase.
- Alkalize the aqueous phase with sodium hydroxide solution and stir.
- Filter to obtain the crude **3-phenylpropylamine** product.
- Recrystallize the crude product to yield pure, solid **3-phenylpropylamine**.[\[11\]](#)

Protocol 2: Synthesis of (3-Phenyl-2-propen-1-YL)propylamine via Reductive Amination

This protocol details the synthesis of a related secondary amine, demonstrating a common synthetic transformation.[\[12\]](#)

Materials:

- Cinnamaldehyde (1.32 g, 10 mmol)
- Propylamine (0.59 g, 10 mmol)
- Sodium borohydride (0.42 g, 11 mmol)
- Methanol (50 mL)
- Dichloromethane or Ethyl Acetate for extraction
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate

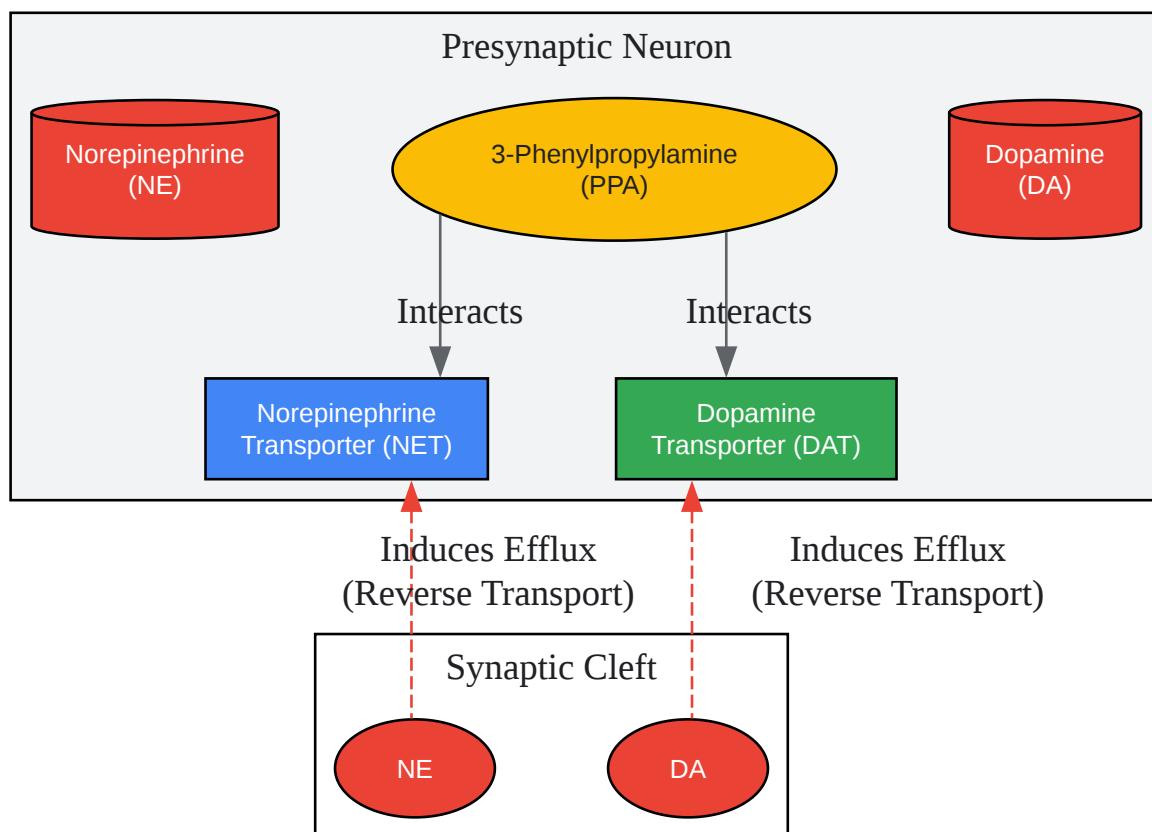
Procedure:

- Imine Formation:

- In a 100 mL round-bottom flask, dissolve cinnamaldehyde in 30 mL of methanol.
- Separately, dissolve propylamine in 10 mL of methanol.
- Add the propylamine solution dropwise to the cinnamaldehyde solution over 10-15 minutes with stirring.
- Stir the mixture at room temperature for 1-2 hours.[12]

- Reduction:
 - Cool the reaction mixture to 0°C in an ice bath.
 - Separately, dissolve sodium borohydride in 10 mL of methanol.
 - Add the sodium borohydride solution dropwise to the cooled imine solution over 20-30 minutes, maintaining the temperature below 10°C.
 - After addition, remove the ice bath and stir for an additional 2-3 hours at room temperature.[12]

- Work-up and Extraction:
 - Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
 - Remove methanol using a rotary evaporator.
 - Add 50 mL of dichloromethane or ethyl acetate to the aqueous residue and transfer to a separatory funnel.
 - Separate the organic layer and extract the aqueous layer twice more with the organic solvent.
 - Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[12]


- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.[12]

Visualizations: Pathways and Workflows

Biological Activity: Monoamine Releasing Agent

3-Phenylpropylamine acts as a norepinephrine-dopamine releasing agent (NDRA).[4] It interacts with presynaptic neuronal transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), to induce the reverse transport (efflux) of these neurotransmitters from the presynaptic terminal into the synaptic cleft. It shows a preference for inducing norepinephrine release over dopamine release.[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-PHENYLPROPYLAMINE | 2038-57-5 [chemicalbook.com]
- 2. 3-Phenylpropylamine, 98+% | Fisher Scientific [fishersci.ca]
- 3. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 5. CAS 2038-57-5: Benzenepropanamine | CymitQuimica [cymitquimica.com]
- 6. 3-Phenylpropylamine-India Fine Chemicals [indiafinechemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-フェニル-1-プロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-phenylpropylamine - Wikidata [wikidata.org]
- 10. 3-Phenyl-1-propylamine 98 2038-57-5 [sigmaaldrich.com]
- 11. CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synonyms for 3-Phenylpropylamine in chemical literature]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116678#synonyms-for-3-phenylpropylamine-in-chemical-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com